2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyphenyl group, and a dimethyl chromeno-pyrrole core
Preparation Methods
The synthesis of 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving appropriate starting materials such as hydroxybenzaldehyde and dimethyl acetylene dicarboxylate.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a [3+2] cycloaddition reaction using azomethine ylides and maleimides.
Functional Group Modifications: The chlorobenzyl and hydroxyphenyl groups are introduced through substitution reactions, often involving halogenated precursors and phenolic compounds.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes and receptors.
Materials Science: Its chromeno-pyrrole core makes it a candidate for the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its biological activity, including potential anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the chlorobenzyl group may enhance binding affinity through hydrophobic interactions. The chromeno-pyrrole core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar compounds to 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and compounds with similar functional groups. Some examples are:
2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethylchromeno[2,3-c]pyrrole: Lacks the dihydro functionality but shares the core structure.
1-(3-Hydroxyphenyl)-5,7-dimethylchromeno[2,3-c]pyrrole-3,9-dione: Similar structure but without the chlorobenzyl group.
2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethylchromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with different substituents on the chromeno core.
Properties
Molecular Formula |
C26H20ClNO4 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20ClNO4/c1-14-10-15(2)24-19(11-14)23(30)21-22(16-7-5-8-18(29)12-16)28(26(31)25(21)32-24)13-17-6-3-4-9-20(17)27/h3-12,22,29H,13H2,1-2H3 |
InChI Key |
BWFKPPYLXQONTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CC5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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